molecular formula C19H17NO5 B2713614 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 898479-03-3

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2713614
CAS No.: 898479-03-3
M. Wt: 339.347
InChI Key: ZVGODBJTAWMYLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromene core, which is achieved through the cyclization of appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide linkage by reacting the chromene derivative with 4-methoxyaniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring and the chromene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated products.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 8-ethoxy-N-(4-methoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-imine
  • 8-ethoxy-N-[2-(4-methoxyphenyl)ethyl]-5H-pyrimido[5,4-b]indol-4-amine

Uniqueness

8-ethoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the chromene core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

8-ethoxy-N-(4-methoxyphenyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-3-24-16-6-4-5-12-11-15(19(22)25-17(12)16)18(21)20-13-7-9-14(23-2)10-8-13/h4-11H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGODBJTAWMYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.